Chiral Scaffold Differentiation: Enantiomeric Potential vs. Achiral Analog 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea (CAS 540521-45-7)
The target compound contains a single stereogenic center at the carbon linking the 4-methoxyphenyl and 4-methylpiperazin-1-yl groups, yielding a racemic mixture (unless otherwise specified by the vendor). The closest achiral comparator, 1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)urea (CAS 540521-45-7), lacks both the ethyl linker and the 4-methoxyphenyl substituent, thereby eliminating the stereogenic center entirely. In related piperazine-urea MC4R agonist series, individual enantiomers have demonstrated >10-fold differences in binding affinity and functional activity. Prospective users of 898430-49-4 should ascertain the enantiomeric composition from the supplier, as racemic material may exhibit averaged or diminished potency compared to a resolved single enantiomer. [1]
| Evidence Dimension | Presence of a stereogenic center and potential for enantiomer-dependent biological activity |
|---|---|
| Target Compound Data | One chiral center (racemic unless specified); molecular formula C21H27ClN4O2, MW 402.9 g/mol |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-(4-methylpiperazin-1-yl)urea (CAS 540521-45-7): achiral; molecular formula C12H17ClN4O, MW 268.7 g/mol |
| Quantified Difference | Racemic target has one extra stereogenic center; related MC4R piperazine-urea enantiomers exhibit >10-fold activity differences (literature precedent) [1] |
| Conditions | Structural comparison; enantiomeric activity data from Palucki et al. (2011) for analogous piperazine-urea MC4R partial agonists |
Why This Matters
Procurement of racemic material without enantiomeric specification may yield inconsistent biological results compared to a single enantiomer batch, directly impacting experimental reproducibility.
- [1] Palucki, B. L., et al. (2011). Discovery of a piperazine urea based compound as a potent, selective, orally bioavailable melanocortin subtype-4 receptor partial agonist. Bioorganic & Medicinal Chemistry Letters, 21(8), 2330–2334. View Source
